Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Tert-butyl 6-chloro-3-azabicyclo[310]hexane-3-carboxylate is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Properties
Molecular Formula |
C10H16ClNO2 |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3 |
InChI Key |
SUIXCOFQJVPFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with appropriate chlorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Tert-butyl 6-chloro-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound differs by having an oxygen atom instead of a chlorine atom.
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a hydroxyl group instead of a chlorine atom.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
